(E)-3-(Pyrimidin-5-YL)acrylic acid
Overview
Description
(E)-3-(Pyrimidin-5-YL)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives : It is used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives and related compounds, as discussed by Elnagdi, Sallam, and Ilias (1975) in their study on pyrimidine derivatives (Elnagdi, Sallam, & Ilias, 1975).
Medical Applications : This compound acts as a potent and selective antagonist of the alpha(v)beta(3) receptor, potentially useful in treating osteoporosis, as detailed by Coleman et al. (2004) in their research on nonpeptide alphavbeta3 antagonists (Coleman et al., 2004).
Antitumor Activity : It exhibits antitumor activity, particularly against mouse leukemia L5178Y cells in vitro, according to research by Kanatomo et al. (1988) on sparsomycin analogs (Kanatomo et al., 1988).
Novel Retinoid Applications : The compound, when modified as E-3-(4'-hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid, demonstrated antiproliferative activity and tumor growth inhibition in ovarian carcinoma and human melanoma, as researched by Cincinelli et al. (2003) (Cincinelli et al., 2003).
Photophysical Properties : Studies by Guo, Chen, and Duan (2012) on 2-benzamido-3-(pyridin-2-yl) acrylic acid, a related compound, revealed strong absorption and dual emission properties, indicating potential applications in materials science (Guo, Chen, & Duan, 2012).
Polymer Synthesis : Palladium-catalyzed Ethylene-co-acrylic acid copolymers, investigated by Dai and Chen (2018), lead to branched, carboxylic acid-functionalized polyolefin materials, offering control over microstructures and material properties (Dai & Chen, 2018).
Biosensor Applications : Raghavan et al. (2019) developed a transcriptional acrylic acid sensor for rapid and easy detection of in vivo acrylic acid production in E. coli, useful for strain, enzyme, and pathway engineering (Raghavan et al., 2019).
Safety and Hazards
“(E)-3-(Pyrimidin-5-YL)acrylic acid” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOEYWVIVLYAL-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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